N-(2-Furylmethyl)-1-(2-thienyl)ethanamine N-(2-Furylmethyl)-1-(2-thienyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 953747-28-9
VCID: VC8160655
InChI: InChI=1S/C11H13NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3
SMILES: CC(C1=CC=CS1)NCC2=CC=CO2
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol

N-(2-Furylmethyl)-1-(2-thienyl)ethanamine

CAS No.: 953747-28-9

Cat. No.: VC8160655

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Furylmethyl)-1-(2-thienyl)ethanamine - 953747-28-9

Specification

CAS No. 953747-28-9
Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-thiophen-2-ylethanamine
Standard InChI InChI=1S/C11H13NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3
Standard InChI Key DLIPFHCUDCASAW-UHFFFAOYSA-N
SMILES CC(C1=CC=CS1)NCC2=CC=CO2
Canonical SMILES CC(C1=CC=CS1)NCC2=CC=CO2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(2-Furylmethyl)-1-(2-thienyl)ethanamine consists of a central ethanamine backbone substituted with a furan-2-ylmethyl group at the nitrogen atom and a thiophen-2-yl group at the adjacent carbon. The furan ring (oxygen-containing heterocycle) and thiophene ring (sulfur-containing heterocycle) contribute to its electron-rich nature, enabling diverse reactivity . The IUPAC name, N-(furan-2-ylmethyl)-1-thiophen-2-ylethanamine, reflects this substitution pattern .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, derivatives may exhibit stereoisomerism if additional substituents are introduced. The absence of stereochemical data in current literature suggests that most studies focus on the racemic form or achiral analogs .

Spectroscopic and Computational Data

The compound’s structural attributes are corroborated by computational descriptors:

  • SMILES: CC(C1=CC=CS1)NCC2=CC=CO2\text{CC(C1=CC=CS1)NCC2=CC=CO2}

  • InChIKey: DLIPFHCUDCASAW-UHFFFAOYSA-N\text{DLIPFHCUDCASAW-UHFFFAOYSA-N}

A comparative analysis of key molecular properties is presented below:

PropertyValueSource
Molecular FormulaC11H13NOS\text{C}_{11}\text{H}_{13}\text{NOS}PubChem
Molecular Weight207.29 g/molPubChem
XLogP3-AA (Partition Coefficient)2.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

The moderate lipophilicity (XLogP3-AA = 2.4) suggests favorable membrane permeability, a trait relevant to drug discovery .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for N-(2-Furylmethyl)-1-(2-thienyl)ethanamine are scarce, analogous compounds in patent literature suggest plausible routes. For instance, EP 1 849 465 A1 describes the synthesis of structurally similar amines via reductive amination between furan-2-ylmethylamines and ketones or aldehydes . Applied to this compound, the reaction would involve:

  • Condensation of 2-thiophenecarbaldehyde with ethylamine to form 1-(2-thienyl)ethanamine.

  • Subsequent alkylation with 2-(chloromethyl)furan in the presence of a base .

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .

Reactivity Profile

The compound’s reactivity is governed by its amine and heterocyclic groups:

  • Amine Functionalization: The primary amine undergoes acylation, sulfonation, or Schiff base formation. For example, reaction with acetic anhydride yields NN-acetyl derivatives .

  • Heterocyclic Modifications: Electrophilic substitution on the thiophene ring (e.g., bromination at the 5-position) or furan ring (e.g., nitration) can modulate electronic properties .

Patent US 5,834,447 highlights the fungicidal activity of thiophene- and furan-containing amines, suggesting that halogenation or oxidation of the heterocycles enhances bioactivity .

Biological and Pharmacological Significance

Mechanistic Insights

The compound’s biological effects are hypothesized to stem from interactions with cellular targets such as:

  • Histamine Receptors: Structural similarity to histamine H3 receptor ligands implies potential modulation of neurotransmitter release .

  • Cytochrome P450 Enzymes: The sulfur atom in thiophene may coordinate to heme iron, inhibiting enzymatic activity .

EP 1 849 465 A1 notes that analogs of this compound inhibit mast cell degranulation and histamine release, implicating it in allergic and inflammatory pathways .

Pharmacokinetic Considerations

  • Absorption/Distribution: Moderate lipophilicity supports oral bioavailability and blood-brain barrier penetration .

  • Metabolism: Hepatic oxidation of the furan ring to cytotoxic intermediates is a potential concern, necessitating prodrug strategies .

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